

Synthesis of 6-Ethynyl-4,4-dimethylthiochroman: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Ethynyl-4,4-dimethylthiochroman

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **6-Ethynyl-4,4-dimethylthiochroman**, a key intermediate in the preparation of various pharmaceutical compounds.^[1] The document details a well-established synthetic pathway, including experimental protocols and quantitative data for each step.

Synthetic Pathway Overview

The synthesis of **6-Ethynyl-4,4-dimethylthiochroman** can be achieved through a multi-step process commencing with the reaction of thiophenol with 1-bromo-3-methyl-2-butene. The resulting sulfide undergoes an intramolecular cyclization to form the core thiochroman structure. Subsequent Friedel-Crafts acylation introduces an acetyl group at the 6-position, which is then converted to the desired ethynyl functionality. An alternative, though less detailed in the literature, involves a Sonogashira coupling of a 6-halogenated or 6-triflated 4,4-dimethylthiochroman with a protected acetylene.

This guide will focus on the more thoroughly documented route proceeding via the 6-acetyl intermediate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of **6-Ethynyl-4,4-dimethylthiochroman**.

Table 1: Physicochemical Properties of **6-Ethynyl-4,4-dimethylthiochroman**

Property	Value	Reference
CAS Number	118292-06-1	[2] [3]
Molecular Formula	C ₁₃ H ₁₄ S	[2]
Molecular Weight	202.32 g/mol	[2]
Appearance	Colorless to pale yellow solid	[2]
Melting Point	69-72 °C	[2]
Boiling Point	299 °C	[2]
Flash Point	128 °C	[2]

Table 2: Reaction Yields and Key Spectroscopic Data

Step	Product	Yield	¹ H NMR Data (CDCl ₃ , 250 MHz)	Reference
1	Phenyl-3-methylbut-2-enyl sulfide	Not specified	Not available	[4]
2	4,4-dimethylthiochroman	Not specified	Not available	[4]
3	6-Acetyl-4,4-dimethylthiochroman	Not specified	Not available	[4]
4	3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al	Not specified	Not available	[4]
5	6-Ethynyl-4,4-dimethylthiochroman	85% (for a related reaction)	δ 1.35 (s, 6H), 1.95 (m, 2H), 3.05 (m, 2H), 3.15 (s, 1H), 7.13 (d, J=8.6 Hz, 1H), 7.58 (dd, J=8.6, 2.0 Hz, 1H), 7.99 (d, J=2.0 Hz, 1H)	[4][5]

Experimental Protocols

The following protocols are adapted from established synthetic procedures.[4]

Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

- To a suitable reaction vessel, add thiophenol, a strong base (e.g., sodium hydroxide) in equimolar amounts, and a solvent mixture of ethylene dichloride (EDC) and methanol.
- Heat the mixture to reflux.
- Add 1-bromo-3-methyl-2-butene in an equimolar amount to the refluxing mixture.
- Continue refluxing for approximately 8 to 12 hours.
- After cooling, the product, phenyl-3-methylbut-2-enyl sulfide, will be present in the EDC layer. This solution can be used directly in the next step without further purification.

Step 2: Synthesis of 4,4-dimethylthiochroman

- To the EDC solution containing phenyl-3-methylbut-2-enyl sulfide from the previous step, add phosphorous pentoxide and orthophosphoric acid.
- Heat the reaction mixture to reflux with stirring for 8 to 12 hours to facilitate the intramolecular cyclization.
- Upon completion, the resulting 4,4-dimethylthiochroman is contained within the EDC layer and can be carried forward without purification.

Step 3: Synthesis of 6-Acetyl-4,4-dimethylthiochroman

- To the EDC solution of 4,4-dimethylthiochroman, add acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
- Stir the reaction mixture for 30 minutes to 3 hours at a temperature between -10 °C and 10 °C.
- Quench the reaction. The product, 6-acetyl-4,4-dimethylthiochroman, will be in the EDC layer and can be used in the subsequent step without further purification.

Step 4: Synthesis of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al

- In a separate vessel, cool dimethylformamide (DMF) to between -5 °C and 0 °C.

- Slowly add phosphorus oxychloride to the cooled DMF.
- To this Vilsmeier reagent, add the 6-acetyl-4,4-dimethylthiochroman from the previous step.
- Allow the reaction to proceed for 8 to 10 hours at a temperature between 10 °C and 15 °C.
- Quench the reaction by adding the mixture to cold water containing sodium acetate.

Step 5: Synthesis of 6-Ethynyl-4,4-dimethylthiochroman

- Prepare a solution of sodium hydroxide in water and heat it to 80-90 °C.
- To the hot sodium hydroxide solution, add a solution of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al in 1,4-dioxane dropwise with vigorous stirring.
- Maintain the reaction temperature at 80-90 °C for approximately 2 hours.
- After cooling, the crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography to yield **6-Ethynyl-4,4-dimethylthiochroman**.

Synthetic Pathway Diagram



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Caption: Synthetic pathway for **6-Ethynyl-4,4-dimethylthiochroman**.

Alternative Synthetic Approach: Sonogashira Coupling

An alternative and potentially more convergent route to **6-Ethynyl-4,4-dimethylthiochroman** involves the Sonogashira coupling of a suitable precursor with a protected alkyne.

Commercially available 6-Bromo-4,4-dimethylthiochroman serves as an ideal starting material for this approach.

The general workflow for this alternative synthesis is depicted below.



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Caption: Sonogashira coupling route to **6-Ethynyl-4,4-dimethylthiochroman**.

This guide provides a foundational understanding of the synthesis of **6-Ethynyl-4,4-dimethylthiochroman**. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.

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